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Compound of Interest

Compound Name: Elymoclavine

Cat. No.: B1202758 Get Quote

A Structural Showdown: Elymoclavine vs.
Lysergol
An in-depth guide for researchers and drug development professionals on the structural and

spectroscopic distinctions between the ergoline alkaloids, elymoclavine and lysergol.

This guide provides a comprehensive comparison of the structural, spectroscopic, and receptor

interaction profiles of elymoclavine and lysergol. Both are clavine alkaloids, sharing the

fundamental ergoline ring system, yet they exhibit distinct properties stemming from a subtle

difference in their chemical structures. This document aims to furnish researchers with the

necessary data and methodologies to distinguish and characterize these two important

compounds.

At a Glance: Chemical and Physical Properties
Elymoclavine and lysergol are isomers, sharing the same molecular formula (C₁₆H₁₈N₂O) and

molecular weight (254.33 g/mol ). The primary structural difference lies in the position of a

double bond within the D-ring of the ergoline skeleton. In elymoclavine, the double bond is at

the C8-C9 position, while in lysergol, it is at the C9-C10 position. This seemingly minor

variation has significant implications for the molecule's overall geometry and its interaction with

biological targets.
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Property Elymoclavine Lysergol

Molecular Formula C₁₆H₁₈N₂O C₁₆H₁₈N₂O

Molecular Weight 254.33 g/mol [1][2] 254.33 g/mol [3][4]

Appearance
Off-white to beige crystalline

powder[5]

Off-white to pale brown fine

powder[4]

Melting Point Not specified >183°C (dec.)[4]

Systematic IUPAC Name

[(6aR,10aR)-7-methyl-

6,6a,8,10a-tetrahydro-4H-

indolo[4,3-fg]quinolin-9-

yl]methanol[2]

[(6aR,9R)-7-methyl-6,6a,8,9-

tetrahydro-4H-indolo[4,3-

fg]quinolin-9-yl]methanol[3]

Unveiling the Structure: Spectroscopic Analysis
Spectroscopic techniques are paramount in distinguishing between these two isomers. Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each

provide a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the

precise connectivity and chemical environment of atoms within a molecule. The differing

position of the double bond in elymoclavine and lysergol results in distinct chemical shifts and

coupling constants, particularly for the protons and carbons in the D-ring.

¹H NMR Spectral Data (Predicted)
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Proton Elymoclavine (δ, ppm) Lysergol (δ, ppm)

H-2 ~7.2 ~7.2

H-4 ~6.8 ~6.8

H-5 ~6.9 ~6.9

H-7 ~2.5 (s) ~2.5 (s)

H-8 - ~3.5 (m)

H-9 ~5.8 (br s) ~6.3 (br s)

H-10 ~3.2 (m) -

H-17 (CH₂OH) ~4.1 (s) ~3.6 (m)

¹³C NMR Spectral Data (Predicted)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Elymoclavine (δ, ppm) Lysergol (δ, ppm)

C-2 ~121 ~121

C-3 ~110 ~110

C-4 ~119 ~119

C-5 ~124 ~124

C-6 ~135 ~135

C-7 ~43 ~43

C-8 ~138 ~40

C-9 ~125 ~122

C-10 ~35 ~110

C-11 ~128 ~128

C-12 ~108 ~108

C-13 ~139 ~139

C-14 ~129 ~129

C-15 ~58 ~58

C-16 ~62 ~62

C-17 (CH₂OH) ~65 ~65

Note: The predicted NMR data is based on general knowledge of similar ergoline alkaloids and

may not represent exact experimental values.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both

elymoclavine and lysergol will exhibit characteristic peaks for the N-H stretch of the indole

ring, C-H stretches, and the O-H stretch of the alcohol group. Subtle differences in the

fingerprint region (below 1500 cm⁻¹) may arise from the different skeletal vibrations due to the

placement of the double bond.
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Characteristic IR Absorption Bands

Functional Group Elymoclavine (cm⁻¹) Lysergol (cm⁻¹)

O-H Stretch (alcohol) ~3400 (broad) ~3400 (broad)

N-H Stretch (indole) ~3250 ~3250

C-H Stretch (aromatic) ~3100-3000 ~3100-3000

C-H Stretch (aliphatic) ~2950-2850 ~2950-2850

C=C Stretch (alkene) ~1650 ~1640

C-O Stretch (alcohol) ~1050 ~1040

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While both elymoclavine and lysergol will show a molecular ion peak ([M+H]⁺)

at m/z 255, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions

can be used for differentiation. For clavine-type alkaloids like lysergol, significant fragments at

m/z 268, 251, and 225, which are characteristic of peptide ergot alkaloids, are notably absent.

Biological Activity: Receptor Interactions
Both elymoclavine and lysergol are known to interact with various neurotransmitter receptors,

particularly serotonin (5-HT) and dopamine receptors. Their differing structures influence their

binding affinities and functional activities at these receptors.

Receptor Binding Affinities (Ki, nM)

Receptor Elymoclavine Lysergol

Dopamine D₂ Agonist action reported Potent agonist

Serotonin 5-HT₂ₐ Interacts Partial agonist/antagonist

Elymoclavine has been reported to have dopaminergic agonist action. Lysergol has been

shown to act as a partial agonist and antagonist at 5-HT₂ₐ receptors. The tetracyclic indolo[4,3-
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fg]quinoline system is considered the primary pharmacophore responsible for the high affinity

of these compounds for the 5-HT₂ₐ receptor.

Experimental Protocols
Accurate characterization of elymoclavine and lysergol relies on standardized experimental

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the alkaloid sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number

of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid alkaloid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1202758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400

cm⁻¹.

Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the alkaloid sample (e.g., 1-10 µg/mL) in a suitable solvent

system, such as a mixture of acetonitrile and water with a small amount of formic acid to

promote protonation.

Data Acquisition:

Introduce the sample solution into the ESI source of a mass spectrometer.

Acquire mass spectra in positive ion mode.

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the

protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation.

Visualizing the Structures and Pathways
The following diagrams, generated using the DOT language, illustrate the chemical structures

of elymoclavine and lysergol, as well as a simplified representation of their interaction with a

G-protein coupled receptor.

Elymoclavine

elymoclavine

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1202758?utm_src=pdf-body
https://www.benchchem.com/product/b1202758?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Chemical structure of elymoclavine.

Lysergol

lysergol

Click to download full resolution via product page

Caption: Chemical structure of lysergol.
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Caption: Simplified G-protein coupled receptor signaling pathway for ergoline alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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